2-(4-tert-butylphenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine
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Overview
Description
N-{2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}-N-[(E)-1-PHENYLMETHYLIDENE]AMINE is an organic compound with a complex structure that includes a benzoxazole ring, a tert-butylphenyl group, and a phenylmethylideneamine moiety
Preparation Methods
Chemical Reactions Analysis
N-{2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}-N-[(E)-1-PHENYLMETHYLIDENE]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Condensation: The compound can participate in condensation reactions with various aldehydes and ketones to form new derivatives.
Scientific Research Applications
N-{2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}-N-[(E)-1-PHENYLMETHYLIDENE]AMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}-N-[(E)-1-PHENYLMETHYLIDENE]AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-{2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}-N-[(E)-1-PHENYLMETHYLIDENE]AMINE can be compared with other similar compounds, such as:
Bis(4-tert-butylphenyl)amine: This compound shares the tert-butylphenyl group but lacks the benzoxazole ring and phenylmethylideneamine moiety.
4,4’-Di-tert-butyldiphenylamine: Similar in structure but with two tert-butylphenyl groups and no benzoxazole ring.
N-(4-tert-Butylphenyl)bis(trifluoromethanesulfonimide): Contains the tert-butylphenyl group but has different functional groups and lacks the benzoxazole ring.
Properties
Molecular Formula |
C24H22N2O |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C24H22N2O/c1-24(2,3)19-11-9-18(10-12-19)23-26-21-15-20(13-14-22(21)27-23)25-16-17-7-5-4-6-8-17/h4-16H,1-3H3 |
InChI Key |
BTQCXONJQJTWFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=CC=C4 |
Origin of Product |
United States |
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